Dimethyl [phenyl(trimethylsilyl)methyl]phosphonate
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Overview
Description
Dimethyl [phenyl(trimethylsilyl)methyl]phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group bonded to a phenyl(trimethylsilyl)methyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl [phenyl(trimethylsilyl)methyl]phosphonate can be synthesized through several methods. One common approach involves the reaction of phenyl(trimethylsilyl)methyl chloride with dimethyl phosphite in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired phosphonate ester .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Dimethyl [phenyl(trimethylsilyl)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphine oxides.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the trimethylsilyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides or alkoxides are employed under basic conditions.
Major Products Formed
Oxidation: Phosphonic acids and phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates.
Scientific Research Applications
Dimethyl [phenyl(trimethylsilyl)methyl]phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organophosphorus compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique structural properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of dimethyl [phenyl(trimethylsilyl)methyl]phosphonate involves its interaction with various molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through the formation of stable enzyme-phosphonate complexes, disrupting normal enzymatic activity .
Comparison with Similar Compounds
Similar Compounds
Dimethyl methylphosphonate: Lacks the phenyl(trimethylsilyl)methyl group, making it less sterically hindered.
Phenylphosphonic acid: Contains a phosphonic acid group instead of a phosphonate ester.
Trimethylsilylphosphonate: Similar structure but without the phenyl group.
Uniqueness
Dimethyl [phenyl(trimethylsilyl)methyl]phosphonate is unique due to the presence of both a phenyl group and a trimethylsilyl group, which confer distinct steric and electronic properties. These features make it a valuable reagent in synthetic chemistry and a potential candidate for various applications in research and industry .
Properties
CAS No. |
86000-93-3 |
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Molecular Formula |
C12H21O3PSi |
Molecular Weight |
272.35 g/mol |
IUPAC Name |
[dimethoxyphosphoryl(phenyl)methyl]-trimethylsilane |
InChI |
InChI=1S/C12H21O3PSi/c1-14-16(13,15-2)12(17(3,4)5)11-9-7-6-8-10-11/h6-10,12H,1-5H3 |
InChI Key |
JOFSPWOVYLBSNS-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(C(C1=CC=CC=C1)[Si](C)(C)C)OC |
Origin of Product |
United States |
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